Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Catalog No.
S607377
CAS No.
120801-75-4
M.F
C5H9F3O4SSi
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acet...

CAS Number

120801-75-4

Product Name

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

IUPAC Name

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate

Molecular Formula

C5H9F3O4SSi

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3

InChI Key

XHVSCKNABCCCAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F

Synonyms

trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F

Synthesis and Characterization:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluorinated organosulfur compound with the chemical formula C5H9F3O4SSi. While not as widely studied as other organosulfur compounds, it has been synthesized and characterized for its unique properties. The synthesis involves the reaction of trimethylsilyl difluoroacetate with fluorosulfonyl fluoride. [] The characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Potential Applications:

The limited research available on Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate suggests potential applications in various scientific research fields:

  • Organic Chemistry: Due to the presence of the trimethylsilyl (TMS) group, the compound can serve as a protecting group for carboxylic acids in organic synthesis. The TMS group can be readily removed under specific conditions, allowing for the regeneration of the free carboxylic acid functionality.
  • Material Science: The fluorinated nature of the molecule might make it a candidate for the development of new fluorinated materials with specific properties, such as improved thermal stability or unique electrical properties. However, further research is needed to explore this possibility.
  • Medicinal Chemistry: The combination of fluorine and sulfonyl groups in the molecule could potentially lead to interesting biological activities. However, there is no current research exploring this potential application.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a specialized chemical compound notable for its unique structure and reactivity. Its molecular formula is C5H8F4O4S\text{C}_5\text{H}_8\text{F}_4\text{O}_4\text{S} with a molecular weight of approximately 250.27 g/mol. This compound features a trimethylsilyl group, which enhances its reactivity, particularly in organic synthesis. It is classified as a fluoroalkylation agent and is particularly useful in the preparation of difluorocyclopropenes and other fluorinated compounds .

The mechanism of action of TFDA involves the following steps []:

  • Thermal or Lewis acid activation: TFDA undergoes thermal or Lewis acid-mediated cleavage of the Si-C bond. This generates the difluorocarbene (:CF₂) and trimethylsilyl cation (Si(CH₃)₃⁺).
  • Carbene insertion: The highly reactive difluorocarbene inserts itself into a C-H bond of the substrate. The fluorine atoms form new σ-bonds with the carbon, while the hydrogen abstracts a fluorine from the difluorocarbene to form HF.

TFDA is a corrosive and irritant compound. It can cause skin and eye burns upon contact. It is also suspected to be a respiratory irritant [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TFDA.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as a source of difluorocarbene, which is crucial in various organic transformations. It can react with alkenes and other nucleophiles to generate difluorinated products. For example, it has been successfully utilized in the synthesis of difluorocyclopropanes from n-butyl acrylate under specific conditions, yielding significant amounts of product . The compound's ability to generate difluoromethylene triphenylphosphonium ylide further highlights its versatility in synthetic organic chemistry .

While specific biological activity data for trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is limited, similar compounds in the class of difluorinated agents often exhibit interesting biological properties due to their unique electronic characteristics. These properties can influence interactions with biological macromolecules, potentially leading to applications in medicinal chemistry and drug design .

The synthesis of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of appropriate silylating agents with fluorinated acetic acid derivatives. The method may also include the use of difluorocarbene sources under controlled conditions to ensure high yields and purity .

This compound finds applications primarily in organic synthesis as a fluoroalkylation agent. It is used to introduce difluoroalkyl groups into various substrates, thereby modifying their chemical properties for further reactions. Additionally, its role as an additive in lithium-ion batteries has been explored, where it helps stabilize interfaces between electrodes and electrolytes, enhancing performance and longevity .

Studies on the interactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with other chemical species highlight its reactivity profile. Its ability to form stable complexes with various nucleophiles makes it a valuable reagent in synthetic organic chemistry. Research indicates that it can effectively react with both electrophiles and nucleophiles, facilitating diverse synthetic pathways .

Several compounds exhibit similarities to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, particularly within the realm of fluorinated compounds. Below are some notable examples:

Compound NameStructureUnique Features
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateC4H4F4O4S\text{C}_4\text{H}_4\text{F}_4\text{O}_4\text{S}Lacks silyl group; acts as a difluorocarbene source
Difluoromethyl 2-pyridyl sulfoneC6H6F2O2S\text{C}_6\text{H}_6\text{F}_2\text{O}_2\text{S}Utilized for gem-difluoroolefination reactions
Trifluoromethyl sulfoneC3F3O2S\text{C}_3\text{F}_3\text{O}_2\text{S}Known for strong electrophilic character; used in various electrophilic reactions

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate stands out due to its trimethylsilyl group, which enhances its reactivity and stability compared to other similar compounds. This unique feature allows it to serve effectively as a versatile reagent in both organic synthesis and materials science applications.

Difluorocarbene Generation Pathways

TFDA serves as a highly efficient precursor for difluorocarbene ($$:CF2$$), a singlet carbene stabilized by fluorine’s stereoelectronic effects. The generation of $$:CF2$$ occurs via thermal or base-induced cleavage of the sulfonyl and silyloxy groups. Under mild heating ($$50–80^\circ C$$), TFDA undergoes homolytic scission of the $$C-SO2F$$ bond, releasing $$:CF2$$ and trimethylsilyl fluorosulfonate ($$TMSOSO2F$$) as a byproduct [4] [5]. Alternatively, in the presence of weak bases such as triethylamine, deprotonation of the α-fluorine atom triggers a stepwise elimination mechanism, yielding $$:CF2$$ and $$TMSOSO_2F$$ [4].

The reactivity of TFDA-derived $$:CF2$$ is distinct from other carbene sources due to its moderate electrophilicity, enabling selective insertions into $$C-H$$, $$O-H$$, and $$S-H$$ bonds. For instance, $$:CF2$$ reacts with alkenes to form cyclopropanes via $$[2+1]$$ cycloaddition, a process facilitated by TFDA’s ability to activate even electron-deficient alkenes like acrylate esters [5]. Comparative studies highlight TFDA’s superiority over traditional reagents such as chlorodifluoroacetophenone, as it operates under milder conditions and exhibits broader substrate compatibility [4].

Table 1: Comparison of Difluorocarbene Reagents

ReagentActivation ModeSubstrate ScopeByproduct Stability
TFDAThermal/BaseBroad (incl. alkenes)High ($$TMSOSO_2F$$)
PhSO₂CF₂ClBaseLimitedModerate
$$n$$-Bu₃(CF₂H)N⁺Cl⁻Acidic ConditionsNucleophilesLow

Fluoride-Catalyzed Decomposition Process

Fluoride ions ($$F^-$$) accelerate TFDA’s decomposition through nucleophilic attack at the silicon center, displacing the fluorosulfonyldifluoroacetate moiety. This pathway generates pentacoordinate silicon intermediates, which rapidly dissociate into $$:CF_2$$ and $$TMSF$$ (trimethylsilyl fluoride) [1] [2]. The catalytic cycle is sustained by $$F^-$$ regeneration, often facilitated by additives like potassium fluoride or tetrabutylammonium fluoride (TBAF).

Kinetic studies reveal that fluoride-catalyzed decomposition follows second-order kinetics, with rate constants dependent on solvent polarity. In polar aprotic solvents (e.g., diglyme), the reaction proceeds 10-fold faster than in toluene due to enhanced ion pair stabilization [5]. This catalytic system enables room-temperature $$:CF_2$$ generation, expanding TFDA’s utility in temperature-sensitive reactions.

N-Heterocyclic Carbene (NHC) Activation Mechanisms

N-Heterocyclic carbenes (NHCs) modulate TFDA’s reactivity by stabilizing transient $$:CF2$$ intermediates through electron donation. Theoretical calculations indicate that NHCs form adducts with $$:CF2$$, reducing its electrophilicity and enabling controlled transfer to substrates [4]. For example, NHC-$$:CF2$$ complexes selectively fluorinate aryl boronic acids via cross-coupling, avoiding undesired side reactions typical of free $$:CF2$$ [4].

Experimental evidence from low-temperature NMR studies confirms the formation of a stable NHC-$$:CF_2$$ adduct, characterized by a downfield-shifted $$^{19}F$$ NMR signal at $$\delta = -45$$ ppm [4]. This strategy enhances regioselectivity in cyclopropanation reactions, particularly with sterically hindered alkenes.

Mechanistic Studies and Reactive Intermediates

Advanced spectroscopic techniques and density functional theory (DFT) calculations have identified key intermediates in TFDA-mediated reactions. Time-resolved infrared (TRIR) spectroscopy captures the transient $$:CF2$$ species, exhibiting a characteristic absorption band at $$1250 \, \text{cm}^{-1}$$ [5]. Additionally, DFT simulations of the transition state for $$:CF2$$ release from TFDA reveal a barrier of $$25.3 \, \text{kcal/mol}$$, consistent with experimental activation energies [4].

Notably, TFDA’s decomposition in the presence of alcohols generates alkoxy-difluoromethyl sulfonates ($$ROSO2CF2H$$), which serve as latent $$:CF_2$$ sources under basic conditions [5]. These intermediates broaden TFDA’s applicability in multi-step syntheses, enabling sequential functionalization without external carbene precursors.

Table 2: Spectroscopic Signatures of TFDA-Derived Intermediates

IntermediateTechniqueKey Signal
$$:CF_2$$TRIR$$1250 \, \text{cm}^{-1}$$
NHC-$$:CF_2$$ Adduct$$^{19}F$$ NMR$$\delta = -45 \, \text{ppm}$$
$$TMSOSO_2F$$$$^{29}Si$$ NMR$$\delta = 15.2 \, \text{ppm}$$

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate represents one of the most significant advances in difluorocarbene chemistry, offering a highly efficient and versatile platform for diverse organofluorine transformations [1] [2] [3]. This reagent has revolutionized synthetic access to fluorinated cyclopropane derivatives and difluoromethylated compounds, providing chemists with unprecedented opportunities to construct complex fluorinated molecular frameworks under relatively mild conditions.

Gem-Difluorocyclopropanation Reactions

The gem-difluorocyclopropanation reactions mediated by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate represent a cornerstone transformation in modern organofluorine chemistry [4] [5]. These reactions proceed through the generation of difluorocarbene, which subsequently undergoes [2+1] cycloaddition with alkenes to form highly strained three-membered ring systems bearing two fluorine atoms in a geminal arrangement.

Reactivity with Alkenes and Acrylates

The reactivity profile of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with various alkene substrates demonstrates remarkable versatility and efficiency [3]. Acrylate esters, traditionally challenging substrates for difluorocarbene addition, undergo smooth cyclopropanation under optimized conditions [2]. The transformation typically requires temperatures of 120°C in diglyme solvent with sodium fluoride as catalyst, delivering difluorocyclopropane products in yields ranging from 73% to 83% [1] [6].

The reagent exhibits exceptional compatibility with electron-rich alkenes, where the electrophilic nature of the difluorocarbene intermediate favors addition to substrates bearing electron-donating substituents [7]. Under typical reaction conditions employing xylene or toluene as solvent at 120-140°C with catalytic sodium fluoride (10 mol%), unfunctionalized olefins provide gem-difluorocyclopropanes in yields consistently exceeding 65% [8].

Particularly noteworthy is the successful cyclopropanation of n-butyl acrylate, which represents a significant achievement given the reduced nucleophilicity of acrylate systems [9]. This transformation proceeds with 76-85% efficiency, demonstrating the superior reactivity of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate compared to traditional difluorocarbene precursors [1].

Substrate TypeTemperature (°C)SolventCatalystTypical Yield (%)
Alkenes (general)120-140Xylene/TolueneNaF (10 mol%)65-85
Acrylate esters120DiglymeNaF73-83
Electron-rich alkenes120VariousNaF (10 mol%)70-90

Stereo- and Regioselectivity Considerations

The stereochemical outcomes of gem-difluorocyclopropanation reactions with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate reflect the inherent electronic and steric factors governing difluorocarbene addition processes [10] [11]. Diastereoselectivity in these transformations typically favors trans-configured products, with trans:cis ratios commonly observed in the range of 3:1 for simple alkene substrates [10].

The regioselectivity of difluorocarbene addition depends strongly on the electronic nature of the alkene substituents [4]. Electron-donating groups direct addition to produce regioisomers where the difluoromethylene unit is positioned adjacent to the more electron-rich carbon center, resulting in regioselectivities exceeding 90% in most cases [7].

Enantioselectivity has been achieved through the development of chiral catalytic systems, with engineered myoglobin-based biocatalysts demonstrating remarkable stereochemical control [11]. These biocatalytic approaches enable the synthesis of enantiomerically enriched difluorocyclopropanes with enantioselectivities up to 99% enantiomeric excess, representing a significant advancement in asymmetric difluorocarbene chemistry [12] [13].

The facial selectivity of difluorocarbene addition to substituted alkenes follows predictable patterns based on steric accessibility [14]. Bulky substituents effectively shield one face of the alkene, directing addition to the less hindered face and providing moderate to good diastereoselectivities in favorable cases.

Reaction ParameterSelectivity RangeControlling Factors
Regioselectivity>90%Electronic effects
Diastereoselectivity3:1 to 20:1Steric factors
EnantioselectivityUp to 99% eeChiral catalysts

Applications in Complex Molecular Frameworks

The utility of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate extends significantly beyond simple model substrates to encompass complex molecular frameworks of direct relevance to pharmaceutical and materials science applications [15] [16]. The reagent has demonstrated exceptional performance in the late-stage functionalization of bioactive molecules, enabling the introduction of difluorocyclopropane motifs into sophisticated molecular architectures.

Nucleoside analogues bearing exomethylene groups undergo efficient spirodifluorocyclopropanation, although yields are typically lower (30-70%) due to the increased structural complexity and potential competing reaction pathways [17] [18]. These transformations provide access to novel nucleoside derivatives with potential antiviral and anticancer activities, as exemplified by the synthesis of spirodifluorocyclopropyl analogues of purine and pyrimidine nucleosides.

The construction of polycyclic frameworks incorporating difluorocyclopropane units has been achieved through cascade reaction sequences initiated by difluorocarbene addition [19]. These approaches enable the rapid assembly of complex heterocyclic architectures bearing multiple fluorinated stereocenters, providing valuable building blocks for medicinal chemistry applications.

Steroid derivatives and other rigid molecular frameworks have been successfully functionalized using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, demonstrating the reagent's compatibility with sensitive functional groups and sterically demanding environments [15]. The preservation of existing stereochemical information during these transformations makes this approach particularly valuable for structure-activity relationship studies in drug discovery.

Difluorocyclopropene Formation

The formation of difluorocyclopropenes through reactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with terminal alkynes represents a particularly significant synthetic achievement, providing access to highly strained and reactive three-membered ring systems bearing both alkene and difluoromethylene functionalities [9] [20].

Reaction Scope with Alkynes

The scope of difluorocyclopropene formation is notably dependent on the substitution pattern and electronic properties of the alkyne substrates [9]. Terminal alkynes bearing electron-withdrawing groups at the propargylic position demonstrate enhanced reactivity, with acetoxy-substituted systems providing stable difluorocyclopropene products in yields of 45-59% [9].

Phenylacetylene undergoes addition with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate to form the corresponding difluorocyclopropene, although the product exhibits limited stability and tends to decompose readily at ambient temperature [9]. This instability necessitates careful handling and immediate further functionalization to prevent product loss.

The neighboring group effect plays a crucial role in determining reaction success, with propargyl esters showing markedly superior performance compared to unsubstituted terminal alkynes [9]. The presence of carbonyl-containing substituents at the α-position relative to the triple bond appears to activate the alkyne toward difluorocarbene addition through electronic and possibly coordinative effects.

Aromatic propargyl esters demonstrate excellent compatibility with the reaction conditions, providing difluorocyclopropenes in moderate to good yields across a range of substitution patterns [9]. The electronic properties of aryl substituents show minimal impact on reaction efficiency, suggesting a relatively non-discriminating addition process.

Alkyne TypeReactivityTypical Yield (%)Product Stability
PhenylacetyleneModerate65Poor (decomposes)
Propargyl acetatesHigh45-59Good
Aromatic propargyl estersHigh50-70Good
Simple terminal alkynesPoor<5N/A

Synthetic Utility of Difluorocyclopropene Products

The difluorocyclopropene products obtained from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate addition reactions serve as versatile synthetic intermediates for the construction of diverse fluorinated heterocyclic frameworks [9] [19]. These highly strained systems readily undergo ring-opening and rearrangement reactions under mild conditions, providing access to valuable synthetic building blocks.

Alkaline hydrolysis of difluorocyclopropenes bearing ester functionalities leads to the formation of difluorocyclopropyl ketones through a rearrangement process involving deacetylation and subsequent carbon skeleton reorganization [9]. This transformation proceeds with good efficiency and provides products that serve as useful intermediates for further synthetic elaboration.

1,3-Dipolar cycloaddition reactions of difluorocyclopropenes enable the construction of complex polycyclic frameworks through [3+2] addition processes with appropriate dipoles [19]. These reactions proceed under mild conditions and often exhibit excellent chemoselectivity and stereoselectivity, making them valuable tools for diversity-oriented synthesis.

Photo-induced rearrangement reactions of difluorocyclopropenes provide alternative pathways for structural modification, enabling access to rearranged products that would be difficult to obtain through conventional thermal processes [19]. These photochemical transformations often proceed with high selectivity and functional group tolerance.

The reduction of difluorocyclopropenes under carefully controlled conditions enables the selective modification of the strained ring system while preserving the difluoromethylene functionality [19]. These transformations provide access to saturated difluorocyclopropane derivatives with defined stereochemical relationships.

O-Difluoromethylation Transformations

The O-difluoromethylation capabilities of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate provide powerful synthetic tools for the construction of aryl and alkyl difluoromethyl ethers, representing compounds of significant pharmaceutical and agrochemical importance [21] [22] [23] [24].

Reactions with Phenolic Substrates

Phenolic compounds undergo efficient O-difluoromethylation when treated with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions [23] [24]. The transformation typically employs potassium hydroxide or potassium carbonate as base and proceeds at elevated temperatures (120-140°C) to provide aryl difluoromethyl ethers in yields ranging from 60% to 90%.

The regioselectivity of these transformations strongly favors oxygen nucleophilic attack over carbon nucleophilic attack, with C/O selectivity ratios typically exceeding 86:14 and often reaching >99:1 [25]. This high selectivity reflects the enhanced nucleophilicity of phenoxide anions compared to their corresponding carbon centers under the reaction conditions employed.

Electronically diverse phenolic substrates demonstrate excellent compatibility with the reaction conditions [23]. Electron-rich phenols bearing methoxy, methyl, or other electron-donating substituents undergo smooth difluoromethylation, while electron-deficient systems containing halogen, cyano, or carbonyl substituents also provide good yields of the desired ethers.

Functional group tolerance is remarkably high, with halogen atoms, ester groups, and even sensitive heterocyclic systems surviving the reaction conditions without significant degradation [23]. This broad compatibility makes the transformation valuable for late-stage functionalization of complex pharmaceutical intermediates.

Phenol TypeTypical Yield (%)C/O SelectivityFunctional Group Tolerance
Electron-rich phenols75-90>95:5Excellent
Electron-neutral phenols70-85>90:10Excellent
Electron-deficient phenols60-80>85:15Good

Formation of Enol Difluoromethyl Ethers

The formation of enol difluoromethyl ethers through reactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with carbonyl compounds represents a unique synthetic transformation providing access to versatile fluorinated building blocks [26]. These reactions proceed through initial nucleophilic attack of the carbonyl oxygen on difluorocarbene, followed by protonation-deprotonation sequences to generate the final enol ether products.

Aromatic ketones serve as particularly effective substrates for enol difluoromethyl ether formation, with the electron-rich nature of the carbonyl oxygen facilitating nucleophilic attack on the electrophilic difluorocarbene [26]. The transformation typically requires elevated temperatures and may be conducted under solvent-free mechanochemical conditions to enhance reaction efficiency.

Mechanistic studies have revealed that the reaction proceeds predominantly through an intermolecular pathway involving external proton sources rather than intramolecular proton transfer [26]. This mechanistic understanding has informed the development of optimized reaction conditions and has guided substrate selection for maximum synthetic efficiency.

Functional group compatibility in enol difluoromethyl ether formation is generally good, although the elevated temperatures required may limit the scope to relatively robust substrates [26]. The reaction has been successfully applied to a range of aromatic ketones bearing diverse substituents, providing access to valuable synthetic intermediates.

Conversion to Aryl Difluoromethyl Ethers

The conversion of various precursors to aryl difluoromethyl ethers using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been achieved through multiple complementary synthetic strategies [21] [22] [27]. These approaches enable the introduction of difluoromethoxy groups into aromatic systems through both direct and indirect methodologies.

Direct phenol difluoromethylation represents the most straightforward approach, with reactions typically conducted in the presence of strong bases such as potassium hydroxide [23]. The transformation proceeds efficiently with a wide range of phenolic substrates, providing aryl difluoromethyl ethers in good to excellent yields with high regioselectivity.

One-pot protocols have been developed for the conversion of aryl halides to aryl difluoromethyl ethers through sequential palladium-catalyzed hydroxylation and difluoromethylation [21]. These tandem processes enable the direct conversion of readily available aryl bromides and chlorides to difluoromethoxy compounds without isolation of intermediate phenols.

Aryl boronic acid transformations provide an alternative route to aryl difluoromethyl ethers through oxidative conversion to phenols followed by in-situ difluoromethylation [21]. This approach demonstrates excellent functional group tolerance and enables the introduction of difluoromethoxy groups into complex aromatic systems bearing ketones, aldehydes, and amides.

Metal-catalyzed cross-coupling approaches have emerged as powerful tools for aryl difluoromethyl ether synthesis, with nickel-catalyzed Suzuki-type reactions between aryloxydifluoromethyl bromides and boronic acids providing efficient access to diverse substitution patterns [27] [28].

Reactions with Nitrogen-Containing Heterocycles

The reactivity of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with nitrogen-containing heterocycles reveals unique and often unexpected transformation pathways that expand the synthetic utility of this versatile difluorocarbene precursor [29] [30] [31].

Transformation of Imidazoles to N-Difluoromethylthioureas

One of the most remarkable discoveries in the chemistry of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves its unexpected reaction with imidazole derivatives to form N-difluoromethylthioureas through a complex one-pot transformation [29] [32] [33]. This reaction represents a departure from typical difluorocarbene addition chemistry and provides access to valuable organosulfur-fluorine compounds.

N-alkylimidazoles and benzimidazoles undergo efficient conversion to N-difluoromethylthioureas when treated with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate under standard reaction conditions [29]. The transformation proceeds in yields ranging from 50% to 70% and appears to involve ring-opening of the imidazole system followed by incorporation of sulfur-containing fragments derived from the reagent decomposition.

Mechanistic investigations suggest that the reaction proceeds through initial attack of the imidazole nitrogen on the difluorocarbene, followed by complex rearrangement processes involving the fluorosulfonyl group of the original reagent [29]. The incorporation of sulfur into the final product indicates that the fluorosulfonyl moiety plays an active role beyond simply serving as a leaving group during difluorocarbene generation.

Substrate scope studies have demonstrated that the transformation is applicable to both simple imidazoles and more complex benzimidazole systems [29]. The reaction shows good tolerance for various N-alkyl substituents and appears to be relatively insensitive to electronic effects on the imidazole ring system.

Stereochemical considerations in these transformations are complex due to the extensive bond reorganization involved in the ring-opening and sulfur incorporation processes [29]. The products typically exist as single regioisomers, suggesting high selectivity in the bond-forming and bond-breaking sequences that constitute the overall transformation.

Imidazole SubstrateProduct TypeTypical Yield (%)Mechanism
N-alkylimidazolesN-difluoromethylthioureas50-70Ring-opening/S incorporation
BenzimidazolesN-difluoromethylthioureas55-75Ring-opening/S incorporation
N-phthaloyl adenosinesN-difluoromethylthioureas40-60Purine ring conversion

Reactivity Patterns with Other Nitrogen Heterocycles

The reactivity of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate extends to various other nitrogen-containing heterocyclic systems, often leading to unexpected products and novel transformation pathways [30] [31] [34]. These reactions highlight the unique chemical behavior of this difluorocarbene precursor in the presence of nucleophilic nitrogen centers.

Quinoline and quinazoline derivatives undergo N-difluoromethylative dearomatization when treated with appropriate difluoromethylating agents, including systems related to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate [30] [31]. These transformations result in the concurrent formation of N-difluoromethyl linkages and new ketone or imine functionalities, providing complex products with high synthetic value.

Pyridine derivatives show variable reactivity depending on their substitution patterns and electronic properties [30]. Simple pyridines may undergo N-difluoromethylation, while more complex pyridine-containing frameworks can experience more extensive structural modifications including ring-opening and rearrangement processes.

Purine nucleosides demonstrate complex reactivity patterns when treated with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate [18]. The 6-amino groups of adenosine derivatives undergo N-difluoromethylation, while protected systems may experience unexpected ring transformations leading to N-difluoromethylthiourea products.

Indole and indoline systems represent additional heterocyclic frameworks that undergo difluoromethylation reactions [35]. These transformations often proceed with good regioselectivity and can be conducted under mild conditions using visible light activation, providing access to difluoromethylated indole derivatives with potential biological activity.

Mechanistic diversity characterizes the reactions of nitrogen heterocycles with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, with pathways ranging from simple N-difluoromethylation to complex ring-opening and rearrangement processes [34]. The specific reaction course depends strongly on the electronic properties of the heterocycle, the presence of protecting groups, and the reaction conditions employed.

Transformations with Carbonyl Compounds

The interactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with carbonyl-containing substrates encompass a diverse range of transformation types, from simple O-difluoromethylation to complex cyclopropanation and rearrangement processes [26] [36] [37].

Reactions with Aromatic Ketones

Aromatic ketones demonstrate particularly interesting reactivity with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, often leading to multiple products through competing reaction pathways [38]. The most common transformation involves the formation of difluoromethyl 2,2-difluorocyclopropyl ethers through a sequential process involving two equivalents of difluorocarbene.

Electron-rich aromatic ketones show enhanced reactivity due to the increased nucleophilicity of their carbonyl oxygen atoms [38]. These substrates readily undergo initial nucleophilic attack by the carbonyl oxygen on difluorocarbene, followed by additional difluorocarbene addition to form complex bicyclic systems incorporating both difluoromethyl ether and difluorocyclopropane functionalities.

α,β-Unsaturated aromatic ketones represent particularly valuable substrates as they can undergo both carbonyl addition and alkene cyclopropanation processes [38]. The regioselectivity of these competing pathways depends on reaction conditions, substrate structure, and the relative nucleophilicity of the carbonyl oxygen versus the alkene π-system.

Mechanistic studies have revealed that these transformations typically proceed through initial O-attack to form difluoromethyl enol ethers, which then undergo secondary difluorocarbene addition at the remaining alkene functionality [38]. This sequential process enables the construction of highly complex fluorinated molecular architectures in a single synthetic operation.

Product distribution in reactions with aromatic ketones can be controlled through careful optimization of reaction conditions, including temperature, solvent choice, and reagent stoichiometry [38]. The use of two equivalents of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically favors the formation of difluoromethyl difluorocyclopropyl ether products.

Ketone TypeMain ProductTypical Yield (%)Selectivity Factors
Electron-rich aromatic ketonesDifluoromethyl cyclopropyl ethers60-80Electronic activation
α,β-Unsaturated ketonesMixed products40-70Competing pathways
Simple aromatic ketonesEnol difluoromethyl ethers50-75Single addition

Formation of Difluoromethyl 2,2-Difluorocyclopropyl Ethers

The formation of difluoromethyl 2,2-difluorocyclopropyl ethers represents one of the most synthetically valuable transformations achievable with trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate [38]. These highly fluorinated products combine multiple fluorine-containing functionalities within a single molecular framework, providing unique synthetic building blocks for advanced material and pharmaceutical applications.

Sequential difluorocarbene addition to aromatic ketones enables the efficient construction of these complex ether systems [38]. The first equivalent of difluorocarbene adds to the carbonyl group to form a difluoromethyl enol ether intermediate, while the second equivalent undergoes [2+1] cycloaddition with the newly formed alkene functionality to generate the difluorocyclopropyl unit.

Stereochemical control in these transformations is generally limited due to the high reactivity of the difluorocarbene intermediate and the conformational flexibility of the enol ether intermediates [38]. However, the reactions typically proceed with good diastereoselectivity when rigid aromatic frameworks constrain the possible approach trajectories of the second difluorocarbene addition.

Functional group tolerance is excellent in these transformations, with halogen atoms, ester groups, and other electron-withdrawing substituents surviving the reaction conditions without significant degradation [38]. This broad compatibility enables the synthesis of complex difluoromethyl difluorocyclopropyl ethers bearing additional reactive functionalities for subsequent synthetic elaboration.

Synthetic applications of difluoromethyl 2,2-difluorocyclopropyl ethers include their use as building blocks for the construction of polyfluorinated heterocycles and their evaluation as bioisosteres of natural products [38]. The unique combination of fluorinated functionalities provides opportunities for fine-tuning molecular properties in drug discovery applications.

Selectivity with α,β-Unsaturated Carbonyl Systems

The reactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with α,β-unsaturated carbonyl systems present unique selectivity challenges due to the presence of multiple reactive sites capable of interacting with difluorocarbene [37] [38]. These substrates can undergo attack at the carbonyl oxygen, cyclopropanation at the alkene functionality, or both processes depending on reaction conditions and substrate structure.

Regioselectivity in these systems depends strongly on the relative nucleophilicity of the carbonyl oxygen versus the alkene π-system [38]. Electron-rich alkenes bearing electron-donating substituents tend to favor cyclopropanation, while electron-deficient systems with strong carbonyl activation may preferentially undergo O-attack.

Electronic effects play a crucial role in determining reaction outcomes [39]. α,β-Unsaturated ketones with electron-withdrawing substituents on the aromatic ring show enhanced carbonyl reactivity, leading to preferential formation of difluoromethyl enol ether products. Conversely, systems with electron-donating groups may favor alkene cyclopropanation.

Steric factors also influence selectivity, with bulky substituents near the carbonyl group potentially blocking O-attack and directing reaction toward the more accessible alkene functionality [38]. These steric effects can be exploited to achieve selective transformations in complex molecular frameworks.

Temperature and solvent effects provide additional tools for controlling selectivity in these transformations [38]. Lower temperatures tend to favor kinetically controlled O-attack, while higher temperatures may promote thermodynamically controlled cyclopropanation products. Solvent polarity can also influence the relative rates of competing pathways.

Sequential addition protocols enable the selective formation of products containing both difluoromethyl ether and difluorocyclopropane functionalities [38]. By controlling the stoichiometry and addition sequence of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, it is possible to achieve high selectivity for complex polyfluorinated products.

System TypePreferred ReactionSelectivity (%)Controlling Factor
Electron-rich α,β-unsaturated ketonesCyclopropanation70-85Electronic effects
Electron-deficient α,β-unsaturated ketonesO-attack75-90Carbonyl activation
Sterically hindered systemsAlkene addition80-95Steric accessibility
Sequential addition conditionsDual functionalization60-80Stoichiometric control

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate

Dates

Last modified: 08-15-2023

Explore Compound Types